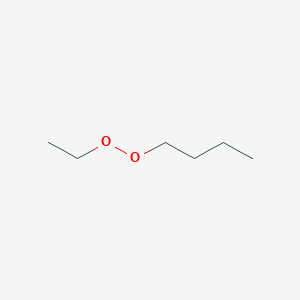
Butyl 3-isocyanatobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-isocyanatobenzoate is an organic compound with the molecular formula C12H13NO3. It is part of the isocyanate family, which is characterized by the functional group -N=C=O. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-isocyanatobenzoate typically involves the reaction of 3-aminobenzoic acid with butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:
3-aminobenzoic acid+butyl chloroformate→butyl 3-isocyanatobenzoate+HCl
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 3-isocyanatobenzoate undergoes several types of chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form carbamates.
Reduction: The compound can be reduced to form amines.
Substitution: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like methanol (CH3OH) and ammonia (NH3) are commonly used.
Major Products Formed
Oxidation: Carbamates
Reduction: Amines
Substitution: Urethanes and ureas
Aplicaciones Científicas De Investigación
Butyl 3-isocyanatobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and protein modifications.
Industry: It is used in the production of polymers and coatings due to its reactivity with various nucleophiles.
Mecanismo De Acción
The mechanism of action of butyl 3-isocyanatobenzoate involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles to form stable covalent bonds. This reactivity is exploited in various applications, such as the formation of urethanes and ureas. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- Butyl 2-isocyanatobenzoate
- Butyl 4-isocyanatobenzoate
- Phenyl isocyanate
Uniqueness
Butyl 3-isocyanatobenzoate is unique due to the position of the isocyanate group on the benzene ring. This positional isomerism can lead to different reactivity and properties compared to its 2- and 4-isocyanato counterparts. The specific position of the isocyanate group can influence the compound’s reactivity with nucleophiles and its overall stability.
Propiedades
Número CAS |
59265-88-2 |
|---|---|
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
butyl 3-isocyanatobenzoate |
InChI |
InChI=1S/C12H13NO3/c1-2-3-7-16-12(15)10-5-4-6-11(8-10)13-9-14/h4-6,8H,2-3,7H2,1H3 |
Clave InChI |
FUBSHMSABWRESJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC(=CC=C1)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14621334.png)
![2-Chloro-1,4-diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14621337.png)
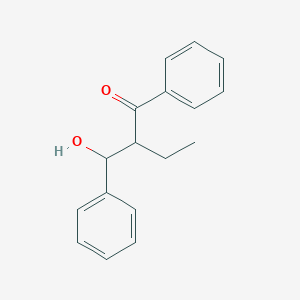

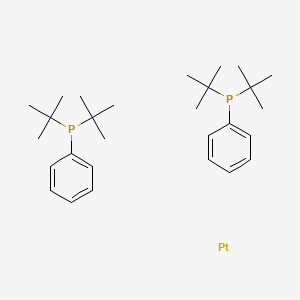
![Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester](/img/structure/B14621358.png)
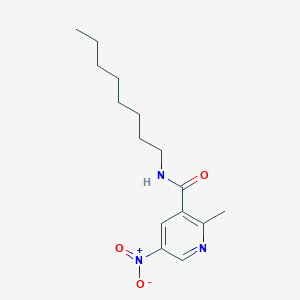
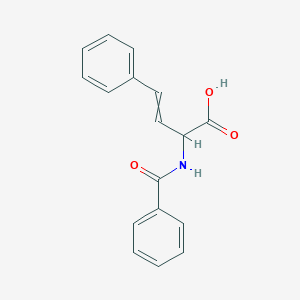
![1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene](/img/structure/B14621371.png)


![4-[7-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]quinoline](/img/structure/B14621394.png)
![[1,3]Oxazolo[4,5-c][1,6]naphthyridin-2(3H)-one](/img/structure/B14621410.png)
